(3-Nitrophenyl)phosphonic dichloride
Description
(3-Nitrophenyl)phosphonic dichloride is an organophosphorus compound characterized by a phosphonic dichloride group (-POCl₂) attached to a nitro-substituted phenyl ring. Phosphonic dichlorides are pivotal intermediates in organic synthesis, particularly for producing flame retardants, polymers, and agrochemicals . The nitro group at the meta position introduces steric hindrance and electron-withdrawing effects, which influence reactivity and applications compared to non-substituted or alkyl-substituted derivatives.
Properties
CAS No. |
34909-17-6 |
|---|---|
Molecular Formula |
C6H4Cl2NO3P |
Molecular Weight |
239.98 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-nitrobenzene |
InChI |
InChI=1S/C6H4Cl2NO3P/c7-13(8,12)6-3-1-2-5(4-6)9(10)11/h1-4H |
InChI Key |
WEHZTGCGYLFESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphonic Dichlorides
Structural and Physicochemical Properties
A comparative analysis of key physicochemical parameters is provided below:
*Hypothetical values based on structural analogs.
Key Observations :
- Electron Effects : The nitro group in this compound withdraws electron density, reducing nucleophilic substitution reactivity compared to alkyl-substituted derivatives like methyl- or ethylphosphonic dichlorides .
Methylphosphonic Dichloride
- Applications : Widely used as a chlorinating agent and precursor for fire retardants (e.g., Phosdiol-A in aircraft materials) .
- Reactivity: High reactivity in esterification and polymerization due to minimal steric hindrance. For example, it forms polyphosphonates with bisphenol A under controlled conditions .
Phenylphosphonic Dichloride
- Applications : Intermediate in synthesizing phosphoramidates and diazaphospholidines, which exhibit biological activity .
- Reactivity : Reacts with amines (e.g., cyclohexylamine) to form phosphoramidates, enabling heterocyclic compound synthesis .
This compound
- Inferred Applications : Likely used in specialty polymer synthesis (e.g., nitrated polyimides) and as a precursor for nitro-functionalized ligands.
- Reactivity: Nitro groups may direct electrophilic substitution reactions, but steric effects could limit efficiency compared to phenyl derivatives.
Industrial and Research Significance
- Methylphosphonic Dichloride : Critical in flame-retardant production due to its high reactivity and low molecular weight .
- Phenylphosphonic Dichloride : Valued in medicinal chemistry for generating bioactive phosphoramidates .
- This compound: Potential niche applications in high-performance polymers or explosives, leveraging nitro group stability and electronic effects.
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